2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-17-8-4-2-6-15(17)12-22-18(23)11-14-10-9-13-5-1-3-7-16(13)19(14)21-22/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMNWBLTRFSJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable diketone under acidic conditions to form the desired cinnoline derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Potential Chemical Reactions
While specific chemical reactions for 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one are not well-documented, understanding the reactivity of similar compounds can provide insights. For example, compounds with a cinnoline core can undergo various transformations, such as oxidation or substitution reactions, depending on the functional groups present.
Oxidation Reactions
Oxidation reactions are common in organic chemistry and can be applied to compounds with a cinnoline core. These reactions often involve the use of oxidizing agents like copper(II) salts or electrochemical methods to introduce oxygen-containing functional groups .
Substitution Reactions
Substitution reactions, such as nucleophilic aromatic substitution, could potentially modify the chlorobenzyl group attached to the cinnoline core. These reactions typically require strong nucleophiles and specific conditions to proceed efficiently.
Mechanistic Insights
Understanding the mechanism of chemical reactions involving cinnoline derivatives is crucial for predicting and optimizing reaction conditions. For instance, the synthesis of benzo[c]cinnolinium salts involves a mechanism that includes single electron transfer (SET) and intramolecular cyclization . While this specific mechanism may not directly apply to 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, it highlights the importance of electron transfer processes in related compounds.
Data Tables
Due to the limited availability of specific data on chemical reactions involving 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, the following table provides general information on the compound:
| Property | Value |
|---|---|
| Molecular Weight | 322.8 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
This table highlights the compound's physical and chemical properties, which can be useful in designing experiments to explore its reactivity.
Future Research Directions
Future studies should focus on:
-
Synthesis Optimization : Developing efficient synthesis methods for 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one and related compounds.
-
Reaction Mechanism Elucidation : Investigating the mechanisms of potential chemical reactions involving this compound to understand its reactivity.
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Biological Activity Assessment : Evaluating the biological activities and potential therapeutic applications of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzo[h]cinnoline compounds possess significant anticancer properties. The presence of the chlorobenzyl group may enhance these effects by improving solubility and bioavailability .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activities against various pathogens. The structural characteristics contribute to the effectiveness of these compounds as potential antimicrobial agents .
Therapeutic Potential
The therapeutic applications of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one are being actively researched:
- Inhibitors of Enzymatic Activity : This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit aldose reductase, which is relevant in diabetic complications .
- Drug Development : The unique structure of this compound makes it a candidate for further drug development. Its derivatives are being explored for their efficacy in treating various conditions, including cancer and infectious diseases.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Properties : A study demonstrated that modifications to the benzo[h]cinnoline framework could lead to enhanced anticancer activity against specific cancer cell lines. The introduction of the chlorobenzyl group was found to be crucial for activity enhancement .
- Synthesis Methodology : Research documented a novel synthetic route that allows for the efficient production of this compound with high yields and purity. This method utilized Rh(III) catalysis to facilitate C–H activation, showcasing its synthetic versatility .
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
Table 1: Key Structural Analogs and Pharmacological Profiles
- Substituent Effects: The 2-chlorobenzyl group in the target compound likely improves metabolic stability and membrane permeability compared to the 4-chlorophenyl or ethoxyphenol substituents in analogs . The acetylamino group in the lead compound (Table 1) enhances antihypertensive activity but may reduce bioavailability due to polarity .
Molecular Properties and Drug-Likeness
Table 3: Molecular Data Comparison
Research Findings and Implications
- Antihypertensive Activity: The lead compound (8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one) showed potent antihypertensive effects in vivo, suggesting that the target compound’s 2-chlorobenzyl substitution may retain or improve this activity .
- Antitumor Potential: While direct data on the target compound is lacking, structurally related imidazo-quinazoline derivatives () demonstrate moderate antitumor activity, implying possible shared mechanisms .
- Synthetic Challenges: Rh-catalyzed methods () offer a modern route to cinnolinones but require optimization for the target compound’s complex substituents.
Biological Activity
2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound notable for its diverse biological activities. Its unique structure, characterized by a benzo[h]cinnoline core and a chlorobenzyl substituent, positions it as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound has the molecular formula and features a fused benzene and pyridine ring system. The presence of the chlorobenzyl group enhances its chemical properties, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.79 g/mol |
| Boiling Point | 496.3 °C |
| Density | 1.30 g/cm³ |
Antimicrobial Properties
Preliminary studies indicate that 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. For example, the compound demonstrated notable activity against Escherichia coli and Bacillus subtilis, indicating its potential utility in treating bacterial infections .
Anticancer Potential
Research into the anticancer properties of this compound has revealed promising results. Structural analogs have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with cell proliferation .
Case Study: Cytotoxicity Assay
In a study evaluating cytotoxicity, 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one was tested on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
The precise mechanism by which 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cell signaling.
- Proteins associated with tumor growth and proliferation.
These interactions may lead to alterations in cellular processes such as apoptosis and cell cycle regulation .
Comparative Analysis
To better understand the unique properties of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Notable Activity |
|---|---|---|
| 5-Methyl-5H-benzo[h]cinnoline | Lacks chlorinated substituents | Studied for similar activities |
| 1-(4-Chlorobenzyl)-1H-benzimidazole | Contains benzimidazole core | Known for antifungal properties |
| 4-(Chloromethyl)phenyl benzoate | Features chloromethyl group | Used in polymer synthesis |
The unique combination of the dichlorobenzyl group and the benzo[h]cinnoline framework distinguishes this compound from others in its class, potentially contributing to its distinct biological activity profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine hydrate and ketone intermediates. For example, refluxing α-hydroxy acids (derived from glyoxylic acid and cyclohexanedione derivatives) with hydrazine hydrate in ethanol yields the cinnolinone scaffold. Yields vary (32–62%) depending on reaction time and stoichiometry . Optimization involves adjusting molar ratios, solvent choice (e.g., ethanol vs. THF), and temperature control to minimize by-products like dehydrated intermediates .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of the 2-chlorobenzyl group (δ ~4.7 ppm for benzyl protons) and the dihydrobenzo[h]cinnolinone backbone (aromatic protons at δ ~7.0–8.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .
- X-ray crystallography (if crystalline): Resolve tautomeric forms (e.g., 1,4-dihydro vs. 5,6-dihydro isomers) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays aligned with its structural analogs:
- Platelet aggregation inhibition : Collagen-induced aggregation assays using platelet-rich plasma (IC50 comparisons) .
- Enzyme inhibition : Phosphodiesterase (PDE) III/IV activity assays to assess selectivity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., leukemia, breast cancer) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved multi-target activity for neurodegenerative diseases?
- Methodological Answer :
- Molecular docking : Screen against targets like hMAO-A/B, hAChE, and hBACE-1 using software (e.g., MOE, AutoDock) to identify binding interactions. Compare results with reference inhibitors (e.g., donepezil for hAChE) .
- ADMET prediction : Use tools like SwissADME or ADMETLab to optimize logP, BBB permeability, and metabolic stability. Derivatives with electron-withdrawing groups (e.g., -NO2) may enhance target affinity but require toxicity checks .
Q. How should researchers address discrepancies in pharmacological data between structurally similar cinnolinones?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-morpholinylethyl groups) on PDE III binding and antiplatelet activity .
- Kinetic studies : Determine inhibition constants (Ki) for PDE isoforms to clarify selectivity differences. For example, 8-acetylamino derivatives show higher PDE III affinity than 7,8-disubstituted analogs .
- In vivo validation : Use hypertensive rodent models to reconcile in vitro potency with hypotensive efficacy .
Q. What strategies mitigate challenges in synthesizing and stabilizing tautomeric forms of the compound?
- Methodological Answer :
- Tautomer control : Acidic conditions favor dehydration to aromatic cinnolinones (e.g., benzo[h]cinnolin-3(2H)-one), while basic conditions stabilize dihydro intermediates. Monitor via TLC or in situ NMR .
- Protecting groups : Introduce tert-butyl or acetyl groups to block reactive sites (e.g., NH of hydrazine) during functionalization .
Q. How can multi-target inhibition profiles be experimentally validated while minimizing off-target effects?
- Methodological Answer :
- Panel-based screening : Use high-throughput platforms to test against a library of enzymes (e.g., kinases, proteases) linked to neurodegenerative pathways .
- Selectivity indices : Calculate ratios of IC50 values for primary vs. secondary targets. For example, prioritize compounds with >10-fold selectivity for hMAO-B over hMAO-A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
